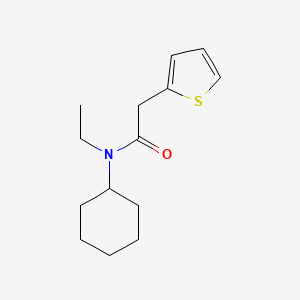

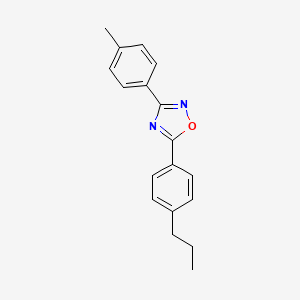

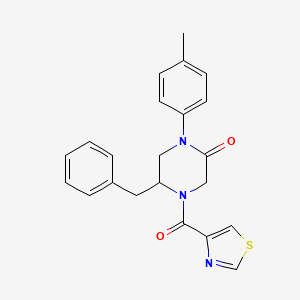

![molecular formula C15H17N5O2S B5510180 6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)

6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, including the formation of Schiff bases, cycloaddition, and subsequent cyclization processes. For instance, compounds with similar structures have been synthesized through reactions involving Schiff bases and ethyl cyanoacetate or through 1,3-dipolar cycloaddition of TosMIC and diazomethane to respective derivatives, showcasing the complexity and versatility in approaches to constructing such molecular frameworks (Bassyouni et al., 2012) (Padmavathi et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their reactivity and interaction with biological targets. Crystal structure determination and spectroscopic methods like IR, NMR, and single-crystal X-ray diffraction are essential tools for elucidating the precise arrangement of atoms within these molecules (Dylong et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving "6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole" can vary widely, including oxidative ring openings, nucleophilic substitutions, and the formation of various heterocyclic structures. These reactions are pivotal for modifying the molecule for specific applications, such as enhancing its biological activity or altering its physical properties (Tuloup et al., 1988).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A significant application of this compound is in antimicrobial research. Studies have shown that similar compounds with pyrazolyl-oxazoles, thiazoles, and imidazoles show strong antimicrobial properties. For instance, chlorosubstituted imidazolyl cinnamamide derivatives display potent antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum (Padmavathi et al., 2011).

Chemical and Physical Properties

The chemical and physical properties of compounds like imidazo[2,1-b][1,3]thiazole are crucial in scientific research, especially in the synthesis and reactivity of these compounds. Studies focusing on the properties of similar compounds provide insights into their applications in organic synthesis or medicinal chemistry (Couty & Evano, 2008).

Structural Analysis

Structural analysis of these compounds is another area of focus. For example, research on derivatives of 5,6-dihydroimidazo[2,1-b]thiazole provides valuable information on the molecular packing and stability of these compounds (Zukerman-Schpector, 1994).

Antioxidant Activity

Another application of these compounds is in the study of their antioxidant properties. Specific derivatives have been synthesized and evaluated for their antioxidant activities, providing valuable information for pharmaceutical applications (Bassyouni et al., 2012).

Synthesis Techniques

Research also explores various synthesis techniques of these compounds. For example, the ruthenium-catalyzed carbonylation of N-heteroaromatic compounds like imidazoles, pyrazoles, oxazoles, and thiazoles reveals methods to modify these compounds for specific applications (Chatani et al., 2000).

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Eigenschaften

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-6-yl-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c21-14(13-11-19-6-8-23-15(19)17-13)18-4-2-7-22-12(9-18)10-20-5-1-3-16-20/h1,3,5-6,8,11-12H,2,4,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPDFHTBJJQOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CN2C=CC=N2)C(=O)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

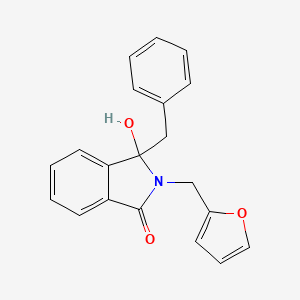

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

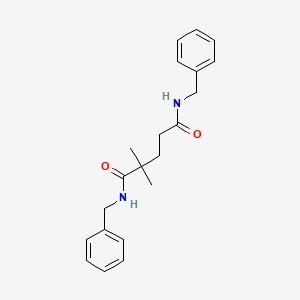

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

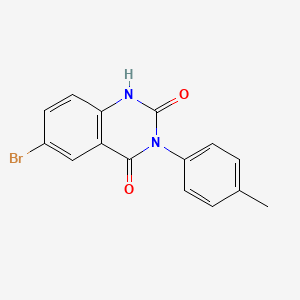

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)